N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Description
N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system, and a piperidinylpropyl side chain, which contributes to its unique chemical properties.
Properties
IUPAC Name |
N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-13(20-6-2-1-3-7-20)4-5-17-15(22)12-9-18-14-11(12)8-16-10-19-14/h8-10H,1-7H2,(H,17,22)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHOUKNNMFKFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2=CNC3=NC=NC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable aminopyrimidine with a piperidinylpropyl ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the purification of intermediates through crystallization or chromatography to achieve the desired quality and consistency. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrrolopyrimidines with varying biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including anticancer, antiviral, and antimicrobial properties, making it a promising candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. It may also interfere with viral replication and bacterial growth by targeting key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities, such as PARP-1 inhibition and anticancer properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds also have a fused bicyclic system and are known for their anticancer and kinase inhibition activities.
Uniqueness
N-(3-oxo-3-piperidin-1-ylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide stands out due to its specific piperidinylpropyl side chain, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a more potent and selective compound compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
